molecular formula C17H15N5O2S B14943951 4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine

4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine

Cat. No.: B14943951
M. Wt: 353.4 g/mol
InChI Key: XCHWOADNNCNMEV-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine class. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridine derivatives typically involves multistep reactions. One common method starts with the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium using an α-halocarbonyl compound. This is followed by Thorpe-Ziegler cyclization to produce 3-aminothieno[2,3-b]pyridines . Another approach involves the reaction of 2-thioxopyridine-3-carbonitrile with 3-chloromethylisoxazole in the presence of potassium hydroxide .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of certain enzymes involved in disease processes. The compound’s structure allows it to bind to active sites on enzymes, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thieno[2,3-b]pyridine core with a pyridin-3-yl-1,2,4-oxadiazol-5-yl group makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C17H15N5O2S/c1-9-6-11(8-23-2)12-13(18)14(25-17(12)20-9)16-21-15(22-24-16)10-4-3-5-19-7-10/h3-7H,8,18H2,1-2H3

InChI Key

XCHWOADNNCNMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NO3)C4=CN=CC=C4)N)COC

Origin of Product

United States

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